N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a sulfonylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with methoxyamine hydrochloride in the presence of a base such as sodium acetate. This reaction yields the 7-methoxy-2-oxo-1H-quinolin-3-yl intermediate .
Subsequently, the intermediate is reacted with 2-bromoethylamine hydrobromide to introduce the ethyl group. The resulting compound is then coupled with 4-piperidin-1-ylsulfonylbenzoyl chloride in the presence of a base like triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring and sulfonylbenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperidine or sulfonylbenzamide derivatives.
Scientific Research Applications
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring and sulfonylbenzamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide: Shares a similar quinoline core but differs in the substituents attached to the nitrogen atom.
2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzenesulfonamide: Similar structure but lacks the piperidine ring.
Uniqueness
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of a quinoline core, piperidine ring, and sulfonylbenzamide group.
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-32-20-8-5-18-15-19(24(29)26-22(18)16-20)11-12-25-23(28)17-6-9-21(10-7-17)33(30,31)27-13-3-2-4-14-27/h5-10,15-16H,2-4,11-14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEALBJYILBCIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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